molecular formula C19H18FN3O4 B11381262 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No.: B11381262
M. Wt: 371.4 g/mol
InChI Key: KWFRPMAECRVKCW-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

    Introduction of the oxadiazole ring: The intermediate is then reacted with hydrazine derivatives to introduce the oxadiazole ring.

    Coupling with the methoxyphenyl group: The final step involves coupling the oxadiazole intermediate with 4-methoxyphenyl butanamide under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate
  • 4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Uniqueness

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and fluorophenoxy group contribute to its stability and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C19H18FN3O4/c1-3-16(26-15-10-6-13(20)7-11-15)19(24)21-18-17(22-27-23-18)12-4-8-14(25-2)9-5-12/h4-11,16H,3H2,1-2H3,(H,21,23,24)

InChI Key

KWFRPMAECRVKCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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